Alisertib

Catalog No.
S548303
CAS No.
1028486-01-2
M.F
C27H20ClFN4O4
M. Wt
518.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alisertib

CAS Number

1028486-01-2

Product Name

Alisertib

IUPAC Name

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid

Molecular Formula

C27H20ClFN4O4

Molecular Weight

518.9 g/mol

InChI

InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33)

InChI Key

ZLHFILGSQDJULK-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

alisertib, MLN 8237, MLN-8237, MLN8237

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC

Description

The exact mass of the compound Alisertib is 518.11571 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. It belongs to the ontological category of benzazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Preclinical Studies

Preclinical studies using cell lines and animal models have shown that Alisertib can effectively inhibit the growth of various cancers, including acute myeloid leukemia (AML), breast cancer, and colorectal cancer [^3, ^4, ^5]. These studies have also demonstrated that Alisertib can be synergistic with other anti-cancer therapies, potentially leading to improved treatment outcomes.

Clinical Trials

Alisertib is currently being investigated in clinical trials for the treatment of several types of cancer, either alone or in combination with other therapies. These trials are evaluating the safety, efficacy, and optimal dosing of Alisertib.

Here are some ongoing clinical trials involving Alisertib (information retrieved from ):

  • A Phase II trial investigating Alisertib in combination with chemotherapy for the treatment of newly diagnosed AML in older adults.
  • A Phase Ib trial evaluating Alisertib with pembrolizumab (an immunotherapy drug) for the treatment of advanced or metastatic esophageal cancer.
  • A Phase I trial assessing the safety and efficacy of Alisertib in combination with paclitaxel (a chemotherapy drug) for the treatment of advanced or metastatic pancreatic cancer.

Alisertib, also known as MLN8237, is a selective inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in cell division and mitotic spindle formation. The chemical formula of alisertib is C27H20ClFN4O4, with a molecular weight of approximately 518.93 g/mol. It has been under investigation for its potential therapeutic effects in various cancers, particularly those characterized by overexpression or amplification of Aurora A kinase, such as breast cancer and non-small cell lung cancer .

Alisertib acts by competitively binding to the ATP-binding pocket of AURKA, a critical enzyme involved in mitosis (cell division) []. This binding disrupts the normal function of AURKA, leading to cell cycle arrest and ultimately cell death in cancer cells [].

Toxicity

Preclinical studies suggest moderate toxicity of Alisertib, with myelosuppression (bone marrow suppression) being the most common side effect []. Clinical trials also reported fatigue, alopecia (hair loss), and mucositis (inflammation of the mucous membranes) as frequent adverse effects [].

Alisertib undergoes significant metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP3A. The major metabolic pathways include oxidative metabolism and acyl glucuronidation. Notably, the oxidative metabolism results in several metabolites, with M1 and M2 being the most significant. These metabolites contribute to over 58% of the dose recovered in urine and feces after administration . The compound is stable in various biological matrices, indicating its potential for effective systemic delivery.

Alisertib exhibits potent anti-cancer activity through its selective inhibition of Aurora A kinase. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that alisertib induces apoptosis by activating mitochondrial pathways and inhibiting critical signaling cascades such as the p38 mitogen-activated protein kinase/phosphoinositide-3 kinase/Akt/mammalian target of rapamycin pathway . Furthermore, it has been shown to promote autophagy in certain cancer cell lines, enhancing its therapeutic efficacy .

The synthesis of alisertib involves complex organic reactions that yield the final compound through several steps. While specific synthetic routes are proprietary, the general approach includes the construction of the tricyclic core followed by functionalization to introduce the chloro and fluoromethoxy groups. The synthesis typically employs techniques such as cyclization reactions and various coupling strategies to achieve the desired molecular architecture .

Alisertib is primarily investigated for its application in oncology as a treatment for various malignancies characterized by dysregulated Aurora A kinase activity. Clinical trials have shown promising results in treating hematological malignancies and solid tumors, with ongoing studies assessing its efficacy in combination with other therapeutic agents . Additionally, it is being explored for its potential role in overcoming drug resistance mechanisms in cancer therapy .

Interaction studies indicate that alisertib has a negligible potential for drug-drug interactions through major metabolic pathways involving cytochrome P450 enzymes. It does not significantly affect the activity of transporters such as ABCB1 and ABCG2, which are often implicated in multidrug resistance . This profile suggests that alisertib may be co-administered with other therapies without substantial pharmacokinetic interference.

Several compounds share structural or functional similarities with alisertib due to their roles as Aurora kinase inhibitors or their applications in oncology. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionSelectivityClinical Status
AlisertibAurora A kinase inhibitorHighInvestigational
ZM447439Dual inhibitor of Aurora A/BModeratePreclinical
MK-5108Selective Aurora A inhibitorHighPhase I clinical trials
VX-680Dual inhibitor of Aurora A/BModeratePhase II clinical trials
E6201Selective Aurora A inhibitorHighInvestigational

Uniqueness of Alisertib: Alisertib stands out due to its highly selective inhibition of Aurora A kinase over Aurora B kinase by more than 200-fold, making it a promising candidate for targeted cancer therapy . Its distinct metabolic profile also supports its development as a safer therapeutic option with minimal drug-drug interaction potential.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

518.1157110 g/mol

Monoisotopic Mass

518.1157110 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T66ES73M18

Drug Indication

For the treatment of various forms of cancer.

Pharmacology

Alisertib is a second-generation, orally bioavailable, highly selective small molecule inhibitor of the serine/threonine protein kinase Aurora A kinase with potential antineoplastic activity. Alisertib binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis, and is thought to regulate spindle assembly. Aberrant expression of Aurora kinases occurs in a wide variety of cancers, including colon and breast cancers.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
AURKA [HSA:6790] [KO:K11481]

Other CAS

1028486-01-2

Wikipedia

Alisertib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1. Preparation of [(phenylpyrimidobenzazepinyl)amino]methoxybenzoic acid derivatives for us as antitumor agents. Claiborne, Christopher F.; Sells, Todd B.; Stroud, Stephen G. (Millennium Pharmaceuticals, Inc., USA). PCT Int. Appl. (2008), 43pp. CODEN: PIXXD2 WO 2008063525 A1 20080529 . Patent written in English. Application: WO 2007-US23948 20071114. Priority: US 2006-859340 20061116.

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